(S)-a-Hydroxy-cyclopropanepropanoic acid

Description

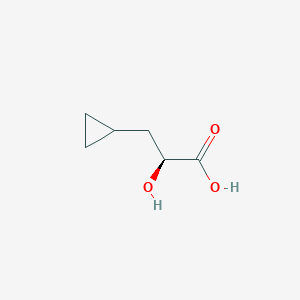

(S)-α-Hydroxy-cyclopropanepropanoic acid (CAS 300853-97-8) is a chiral carboxylic acid characterized by a cyclopropane ring and a hydroxyl group in the α-position relative to the carboxylic acid moiety. Its molecular formula is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol .

Properties

IUPAC Name |

(2S)-3-cyclopropyl-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5(6(8)9)3-4-1-2-4/h4-5,7H,1-3H2,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URABTPLPEKSFHH-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-a-Hydroxy-cyclopropanepropanoic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of α,β-unsaturated carboxylic acids using a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization.

Chemical Reactions Analysis

(S)-a-Hydroxy-cyclopropanepropanoic acid: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.

Substitution: Substitution reactions can occur at the hydroxyl group or the carboxyl group, leading to the formation of esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and aldehydes.

Substitution: Esters and amides.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that (S)-α-hydroxy-cyclopropanepropanoic acid exhibits promising anticancer activity. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways. For instance, a study demonstrated that modifications to the cyclopropane structure enhanced its efficacy against specific cancer types, making it a candidate for drug development.

| Compound Derivative | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Breast | Apoptosis induction | |

| Compound B | Lung | Cell cycle arrest |

1.2 Neuroprotective Effects

(S)-α-Hydroxy-cyclopropanepropanoic acid has also been investigated for its neuroprotective effects. It has been shown to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neuroinflammatory pathways.

Agricultural Applications

2.1 Plant Growth Regulation

In agriculture, (S)-α-hydroxy-cyclopropanepropanoic acid serves as a plant growth regulator. Its application has been linked to enhanced growth rates and improved crop yields. Field trials have indicated that this compound can stimulate root development and increase resistance to environmental stresses.

| Application Method | Crop Type | Effect Observed | Reference |

|---|---|---|---|

| Foliar Spray | Tomato | Increased fruit yield | |

| Soil Amendment | Wheat | Enhanced root biomass |

Materials Science

3.1 Synthesis of Biodegradable Polymers

The unique chemical structure of (S)-α-hydroxy-cyclopropanepropanoic acid allows it to be used in the synthesis of biodegradable polymers. These materials are gaining traction due to their environmental benefits over traditional plastics. Research has focused on incorporating this compound into polymer matrices to enhance biodegradability while maintaining mechanical properties.

| Polymer Type | Incorporation Method | Properties Enhanced | Reference |

|---|---|---|---|

| Poly(lactic acid) | Copolymerization | Increased degradation rate | |

| Polycaprolactone | Blending | Improved tensile strength |

Case Studies

Case Study 1: Anticancer Research

A recent study explored the effects of (S)-α-hydroxy-cyclopropanepropanoic acid on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis. This research highlights the compound's potential as a lead structure for developing new anticancer drugs.

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato crops treated with (S)-α-hydroxy-cyclopropanepropanoic acid demonstrated a 25% increase in yield compared to untreated controls. The treated plants exhibited enhanced resistance to drought conditions, suggesting that this compound could play a crucial role in sustainable agriculture practices.

Mechanism of Action

(S)-a-Hydroxy-cyclopropanepropanoic acid: can be compared with other similar compounds, such as (R)-a-Hydroxy-cyclopropanepropanoic acid and a-Hydroxy-cyclopropanepropanoic acid . The key differences lie in the stereochemistry and the presence of functional groups, which can influence the compound's reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane-Containing Derivatives

1-(Boc-Amino)cyclopropanecarboxylic Acid (CAS 88950-64-5)

- Molecular Formula: C₉H₁₅NO₄; Molecular Weight: 201.22 g/mol .

- Key Differences: Features a tert-butoxycarbonyl (Boc)-protected amino group instead of a hydroxyl group.

- Applications : Primarily used in peptide synthesis as a protected intermediate. The Boc group enhances solubility in organic solvents compared to the hydrophilic hydroxyl group in the target compound.

- Reactivity : The cyclopropane ring’s strain is preserved, but the Boc group reduces electrophilicity, making it less reactive toward nucleophiles than the hydroxylated analog .

Comparison Table :

| Property | (S)-α-Hydroxy-cyclopropanepropanoic Acid | 1-(Boc-Amino)cyclopropanecarboxylic Acid |

|---|---|---|

| Functional Group | α-Hydroxy, carboxylic acid | Boc-amino, carboxylic acid |

| Molecular Weight | 130.14 g/mol | 201.22 g/mol |

| Solubility | Polar solvents (e.g., water, alcohols) | Organic solvents (e.g., THF, DCM) |

| Primary Use | Pharmaceuticals, chiral intermediates | Peptide synthesis, protecting-group chemistry |

Hydroxy-Substituted Carboxylic Acids

3-Hydroxy-2-phenylpropanoic Acid

Phosphono and Aromatic Derivatives

α-Hydroxy-α-phosphono-3-pyridinepropanoic Acid (CAS 152831-36-2)

- Molecular Formula: C₉H₁₀NO₆P; Key Features: Phosphono and pyridine groups .

- Key Differences: The phosphono group increases acidity (pKa ~1-2) and chelation capacity, while the pyridine ring introduces aromatic π-π interactions.

- Applications : Investigated for herbicidal activity due to its structural mimicry of phosphonate herbicides like glyphosate .

Amino Acid Derivatives

(S)-2-Amino-3-cyclopentylpropanoic Acid (CAS 99295-82-6)

- Structure: Cyclopentyl substituent instead of cyclopropane; amino group replaces hydroxyl .

- Key Differences: The larger cyclopentane ring reduces strain, increasing conformational flexibility. The amino group enables zwitterionic behavior in aqueous solutions.

- Applications: Studied as a constrained amino acid in peptide therapeutics to modulate bioavailability .

Cycloheptanepropanoic Acid, α-Amino-, Hydrochloride (CAS 1461689-20-2)

- Structure: Cycloheptane ring and amino group; hydrochloride salt enhances solubility .

- Key Differences : The seven-membered ring minimizes strain, offering stability but reducing reactivity compared to cyclopropane.

- Applications : Explored in drug discovery for its balanced lipophilicity and solubility .

Biological Activity

(S)-α-Hydroxy-cyclopropanepropanoic acid (HCPA) is a compound of interest due to its unique cyclopropane structure and potential biological activities. This article explores the biological activity of HCPA, focusing on its enzymatic interactions, potential therapeutic applications, and relevant case studies.

HCPA is characterized by a cyclopropane ring, which contributes to its reactivity and biological activity. The cyclopropane moiety can influence enzyme inhibition, as seen in various studies where cyclopropane derivatives exhibited significant interactions with enzymes such as aldehyde dehydrogenase (ALDH) and phospholipase A2. The mechanism often involves the formation of covalent bonds with enzyme active sites, leading to inhibition of enzymatic activity .

2.1 Enzyme Inhibition

HCPA has been shown to inhibit several key enzymes:

- Aldehyde Dehydrogenase (ALDH) : HCPA interacts with the thiol group of cysteine residues in ALDH, leading to enzyme inactivation. This interaction is crucial for understanding its potential in treating conditions related to aldehyde accumulation .

- Phospholipase A2 : Cyclopropane derivatives have demonstrated inhibitory effects on phospholipase A2, which is involved in inflammatory processes .

2.2 Anticancer Properties

Recent studies have indicated that HCPA and its derivatives may possess anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) models . The structure-activity relationship suggests that modifications to the cyclopropane ring can enhance anticancer efficacy.

3.1 Anticancer Activity Evaluation

A study evaluated the anticancer potential of HCPA derivatives against A549 lung cancer cells. The results indicated that certain derivatives reduced cell viability significantly compared to control groups, showcasing their potential as anticancer agents .

| Compound | Cell Viability Reduction (%) | IC50 (µM) |

|---|---|---|

| HCPA Derivative 1 | 50% | 25 |

| HCPA Derivative 2 | 70% | 15 |

| HCPA Derivative 3 | 30% | 40 |

3.2 Neuroprotective Effects

Another area of interest is the neuroprotective effects of HCPA. Studies have suggested that compounds with similar structures can modulate glutamate neurotransmission, potentially offering therapeutic benefits for neurodegenerative diseases .

4. Conclusion

The biological activity of (S)-α-Hydroxy-cyclopropanepropanoic acid is multifaceted, with promising applications in enzyme inhibition and cancer therapy. Its unique structural characteristics not only enhance its reactivity but also provide a basis for developing novel therapeutic agents. Further research is warranted to explore its full potential and mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.